molecular formula C12H15BrO3 B3161541 Benzenemethanol, 4-bromo-3-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 870779-64-9

Benzenemethanol, 4-bromo-3-[(tetrahydro-2H-pyran-2-yl)oxy]-

Cat. No.: B3161541
CAS No.: 870779-64-9
M. Wt: 287.15 g/mol
InChI Key: GVURWMZXOVEWKW-UHFFFAOYSA-N
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Description

Benzenemethanol, 4-bromo-3-[(tetrahydro-2H-pyran-2-yl)oxy]- is a chemical compound with a unique structure that makes it valuable for various scientific research applications. It is characterized by the presence of a benzenemethanol core substituted with a bromine atom and a tetrahydro-2H-pyran-2-yl group. This compound is used in fields such as medicinal chemistry and material science due to its diverse properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 4-bromo-3-[(tetrahydro-2H-pyran-2-yl)oxy]- typically involves the reaction of 4-bromo-3-hydroxybenzenemethanol with tetrahydro-2H-pyran-2-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 4-bromo-3-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The benzylic alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like DMF or DMSO.

Major Products Formed

    Oxidation: 4-bromo-3-[(tetrahydro-2H-pyran-2-yl)oxy]benzaldehyde or 4-bromo-3-[(tetrahydro-2H-pyran-2-yl)oxy]benzoic acid.

    Reduction: Benzenemethanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-.

    Substitution: 4-azido-3-[(tetrahydro-2H-pyran-2-yl)oxy]benzenemethanol or 4-thio-3-[(tetrahydro-2H-pyran-2-yl)oxy]benzenemethanol.

Scientific Research Applications

Benzenemethanol, 4-bromo-3-[(tetrahydro-2H-pyran-2-yl)oxy]- is used in various scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds and drug candidates.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

    Biology: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Benzenemethanol, 4-bromo-3-[(tetrahydro-2H-pyran-2-yl)oxy]- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrahydro-2H-pyran-2-yl group can enhance the compound’s stability and bioavailability, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanol, 4-bromo-3-hydroxy-: Lacks the tetrahydro-2H-pyran-2-yl group, making it less stable and less bioavailable.

    Benzenemethanol, 4-chloro-3-[(tetrahydro-2H-pyran-2-yl)oxy]-: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and binding properties.

    Benzenemethanol, 4-bromo-3-methoxy-: Contains a methoxy group instead of the tetrahydro-2H-pyran-2-yl group, leading to different chemical and biological properties.

Uniqueness

Benzenemethanol, 4-bromo-3-[(tetrahydro-2H-pyran-2-yl)oxy]- is unique due to the presence of both the bromine atom and the tetrahydro-2H-pyran-2-yl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-bromo-3-(oxan-2-yloxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c13-10-5-4-9(8-14)7-11(10)16-12-3-1-2-6-15-12/h4-5,7,12,14H,1-3,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVURWMZXOVEWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=C(C=CC(=C2)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of LiAlH4 (0.72 g, 19.04 mmol) in anhydrous Et2O (90 mL) was slowly added a solution of methyl 4-bromo-3-(tetrahydropyran-2-yloxy)benzoate (4.0 g, 12.69 mmol) in anhydrous Et2O (10 mL). The mixture was stirred at room temperature for 2 h and then cautiously quenched with Na2SO4.10H2O (until gas evolution ceases). The solids were filtered off and washed with Et2O (100 mL). The combined organic fractions were then dried (Na2SO4) and concentrated in vacuo. The pale yellow residue was purified by flash column chromatography [SiO2, Et2O/n-hexane (7:3)] to give 4-bromo-3-(tetrahydropyran-2-yloxy)benzyl alcohol as a colourless oil (3.21 g, 88%). δH (270 MHz, CDCl3) 1.54-1.76 (m, 3H), 1.82-2.12 (m, 3H), 3.54-3.64 (m, 1H), 3.8-3.94 (m, 1H), 4.61 (d, J=4.9, 2H), 5.52 (m, 1H), 6.85 (dd, J=7.9, 1.5, 1H), 7.13 (d, J=2.0, 1H), 7.49 (d, J=7.9, 1H), Nb. ArCH2OH too broad to be observed; LC-MS (APCI+): tR=3.84 min, m/z 306.11 (C12H1581BrO4+H3O+), 304.13 (C12H1579BrO4+H3O+); HPLC: tR=2.34 min (96%); HRMS (FAB+) Found 289.02646; C12H16O381Br requires 289.02624.
Quantity
0.72 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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